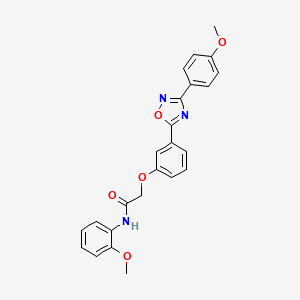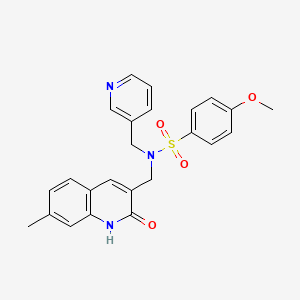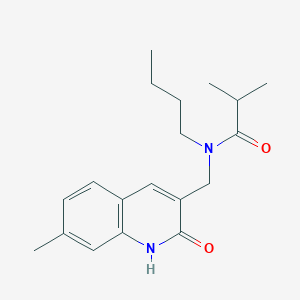
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” is a compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinolines and their derivatives has been a topic of interest in recent years . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, a class to which our compound belongs, was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of quinolines is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines and their derivatives participate in a variety of chemical reactions. For instance, new pyrano [3,2-c]quinolones can be synthesized via the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .作用机制
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide acts as a competitive antagonist of the ET-1 receptor subtype ETA. ETA receptors are predominantly expressed in vascular smooth muscle cells, where they mediate the vasoconstrictive effects of ET-1. This compound binds to the ETA receptor with high affinity and blocks the binding of ET-1, thereby preventing its downstream signaling pathways. This compound does not affect the ET-1 receptor subtype ETB, which is mainly expressed in endothelial cells and mediates the vasodilatory effects of ET-1.
Biochemical and physiological effects:
This compound has been shown to have potent and selective antagonistic effects on ETA receptors in various animal models and human studies. This compound has been shown to reduce blood pressure, improve cardiac function, and attenuate vascular remodeling in hypertensive and heart failure models. This compound has also been shown to attenuate pulmonary hypertension and improve exercise capacity in patients with pulmonary arterial hypertension. This compound has been well-tolerated in clinical trials and does not cause significant adverse effects.
实验室实验的优点和局限性
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has several advantages as a tool compound for scientific research. This compound is highly selective for ETA receptors and does not affect other G protein-coupled receptors. This compound is stable in solution and can be easily synthesized and purified. This compound can be used in a wide range of experimental settings, including in vitro assays, ex vivo tissue preparations, and in vivo animal models. However, this compound has some limitations as a tool compound. This compound has a short half-life in vivo and requires frequent dosing to maintain its pharmacological effects. This compound may also have off-target effects at high concentrations or in certain experimental conditions.
未来方向
For N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide research include exploring its therapeutic potential and developing novel ET-1 receptor antagonists.
合成方法
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis that involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the support and purified by high-performance liquid chromatography (HPLC). The yield and purity of this compound can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been used in various scientific research applications, including cardiovascular physiology, pharmacology, and drug discovery. This compound has been shown to selectively block the ET-1 receptor subtype ETA, which is involved in vasoconstriction, cell proliferation, and inflammation. This compound has been used to investigate the role of ET-1 in hypertension, heart failure, and pulmonary hypertension. This compound has also been used as a tool compound to screen for novel ET-1 receptor antagonists and to optimize their pharmacological properties.
属性
IUPAC Name |
N-butyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-6-9-21(19(23)13(2)3)12-16-11-15-8-7-14(4)10-17(15)20-18(16)22/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDRHFJOIVBGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

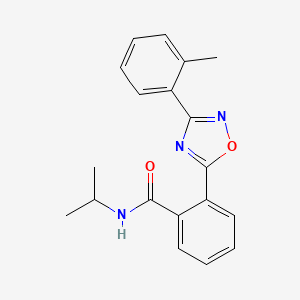
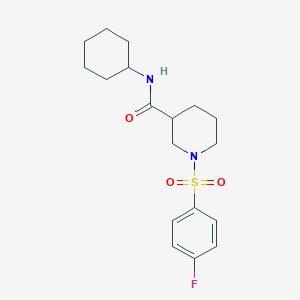
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
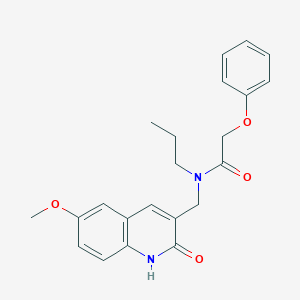
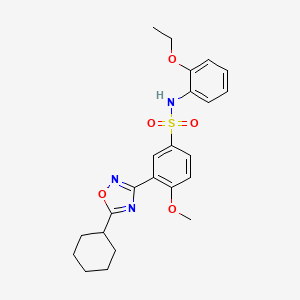
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)


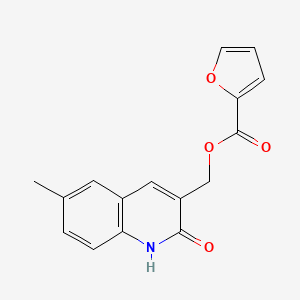


![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
